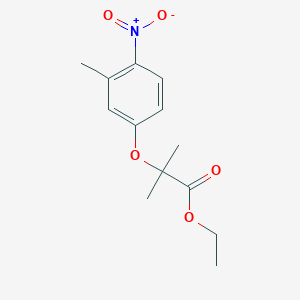![molecular formula C19H20ClNO3 B6033682 methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate, also known as MCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MCPP is a derivative of the neurotransmitter serotonin and has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This activity may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate has been shown to affect the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of the stress hormone cortisol. These effects may contribute to its therapeutic properties.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate in lab experiments is its specificity for serotonin receptors, which allows for targeted studies of the effects of serotonin on the central nervous system. However, methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate has limitations in terms of its potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate. One area of interest is its potential use in treating anxiety and depression in humans. Additionally, further studies are needed to fully understand the mechanism of action of methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate and its effects on neurotransmitter systems in the brain. Finally, studies are needed to determine the safety and efficacy of methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate in humans, including the optimal dosing and potential side effects.
Synthesis Methods
Methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-chlorobenzaldehyde with phenylacetic acid to form 3-(2-chlorophenyl)-3-phenylpropanoic acid. This acid is then reacted with N-methylglycine to form methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate.
Scientific Research Applications
Methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate has been studied extensively for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate has been studied for its potential use in treating addiction and substance abuse disorders.
properties
IUPAC Name |
methyl 2-[[3-(2-chlorophenyl)-3-phenylpropanoyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-21(13-19(23)24-2)18(22)12-16(14-8-4-3-5-9-14)15-10-6-7-11-17(15)20/h3-11,16H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXHTFAVEBOOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B6033627.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6033633.png)
![1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6033638.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6033662.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033696.png)
![4,4'-methylenebis[6-(2-phenylethyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a][1,3,5]triazine]](/img/structure/B6033704.png)